molecular formula C20H21N3O3 B4766299 3,5-dimethoxy-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]benzamide

3,5-dimethoxy-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]benzamide

Cat. No.: B4766299
M. Wt: 351.4 g/mol
InChI Key: JVXLFCYLKFOUQC-UHFFFAOYSA-N
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Description

3,5-Dimethoxy-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]benzamide is a complex organic compound that features a benzamide core substituted with methoxy groups and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethoxy-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]benzamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Attachment of the Benzyl Group: The 2-methylbenzyl group is introduced via a nucleophilic substitution reaction, often using a benzyl halide and a base such as potassium carbonate.

    Formation of the Benzamide Core: The benzamide core is formed by reacting 3,5-dimethoxybenzoic acid with an amine derivative under dehydrating conditions, typically using reagents like thionyl chloride or carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethoxy-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The benzamide core can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Electrophilic substitution reactions typically use reagents like nitric acid for nitration or bromine for halogenation.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Nitrated or halogenated aromatic compounds.

Scientific Research Applications

3,5-Dimethoxy-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is explored for its use in organic electronics and as a building block for advanced materials.

    Biological Research: It is used in studies related to enzyme inhibition and receptor binding due to its complex structure.

Mechanism of Action

The mechanism of action of 3,5-dimethoxy-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]benzamide involves its interaction with specific molecular targets:

    Molecular Targets: It may bind to enzymes or receptors, altering their activity.

    Pathways Involved: The compound can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethoxybenzamide: Lacks the pyrazole ring and benzyl group, making it less complex.

    N-Benzylpyrazole: Lacks the methoxy-substituted benzamide core.

Uniqueness

3,5-Dimethoxy-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]benzamide is unique due to its combination of a methoxy-substituted benzamide core and a pyrazole ring, which imparts distinct chemical and biological properties.

This compound’s unique structure and versatile reactivity make it a valuable subject for ongoing research in various scientific fields.

Properties

IUPAC Name

3,5-dimethoxy-N-[1-[(2-methylphenyl)methyl]pyrazol-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3/c1-14-6-4-5-7-15(14)12-23-13-17(11-21-23)22-20(24)16-8-18(25-2)10-19(9-16)26-3/h4-11,13H,12H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVXLFCYLKFOUQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=C(C=N2)NC(=O)C3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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